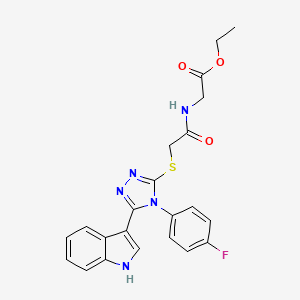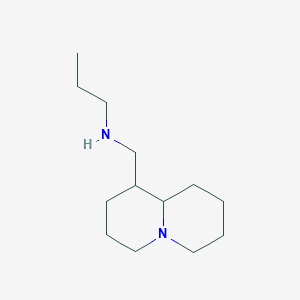
N-(octahydro-2H-quinolizin-1-ylmethyl)propan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(octahydro-2H-quinolizin-1-ylmethyl)propan-1-amine, also known as SKF-82958, is a selective dopamine receptor agonist that has been used in scientific research for its potential therapeutic and diagnostic applications. The compound was first synthesized in the 1980s and has since been extensively studied for its mechanism of action, biochemical and physiological effects, and potential future directions.
Wissenschaftliche Forschungsanwendungen
Hexaazatriphenylene (HAT) Derivatives: Synthesis to Applications
The study by Segura et al. (2015) focuses on Hexaazatriphenylene (HAT) derivatives, especially dipyrazino[2,3-f:2′,3′-h]quinoxaline, which is used in a wide range of applications due to its excellent π–π stacking ability. HAT serves as a basic scaffold in organic materials and nanoscience, with applications in semiconductors, sensors, liquid crystals, and microporous polymers for energy storage, highlighting its significance in scientific research (Segura, Juárez, Ramos, & Seoane, 2015).
Advanced Oxidation Processes for Hazardous Compounds Degradation
Bhat and Gogate (2021) review the use of advanced oxidation processes (AOPs) in degrading nitrogen-containing hazardous compounds, including aromatic and aliphatic amines. AOPs, such as ozone and Fenton processes, effectively mineralize these compounds, indicating the potential for environmental remediation and pollutant treatment. The review provides a comprehensive understanding of degradation efficiencies, reaction mechanisms, and the influence of process parameters (Bhat & Gogate, 2021).
Amines in Cyclic Esters' Polymerization
Duda et al. (2005) discuss the application of amines as (co)initiators in the ring-opening polymerization of aliphatic cyclic esters. The review covers the use of tertiary amines and primary amines in the polymerization process, highlighting the ability to control the syntheses of corresponding polymers. This application is significant in the field of polymer chemistry and materials science (Duda, Biela, Kowalski, & Libiszowski, 2005).
Quinoline Derivatives as Corrosion Inhibitors
Verma, Quraishi, and Ebenso (2020) review the use of quinoline and its derivatives as anticorrosive materials. Quinoline derivatives exhibit good effectiveness against metallic corrosion due to their high electron density and the ability to form stable chelating complexes with surface metallic atoms. The review highlights the significance of these compounds in the field of corrosion inhibition (Verma, Quraishi, & Ebenso, 2020).
Eigenschaften
IUPAC Name |
N-(2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethyl)propan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2/c1-2-8-14-11-12-6-5-10-15-9-4-3-7-13(12)15/h12-14H,2-11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFTMSBRKTZIYBZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1CCCN2C1CCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


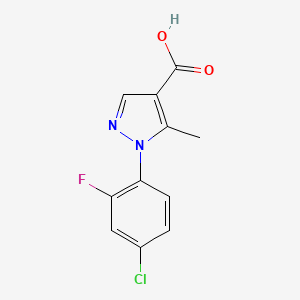
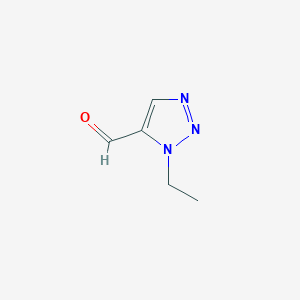
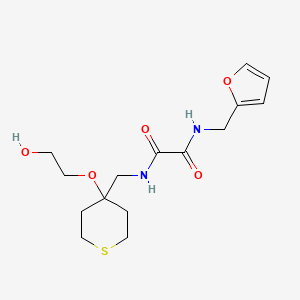



![2-[10,12-Dichloro-4-methyl-6-(4-methylphenyl)-1,5,6,8-tetrazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaen-2-yl]benzaldehyde](/img/structure/B2407955.png)
![(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(methylsulfonyl)piperidin-3-yl)methanone](/img/structure/B2407956.png)



![5-((2,4-difluorophenyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2407962.png)
